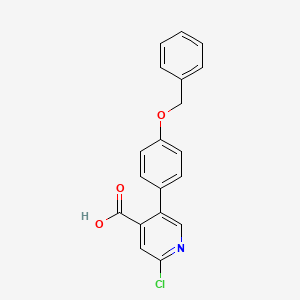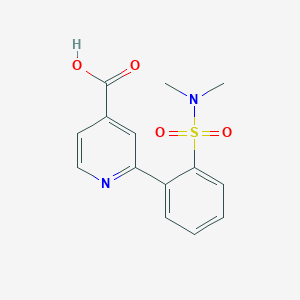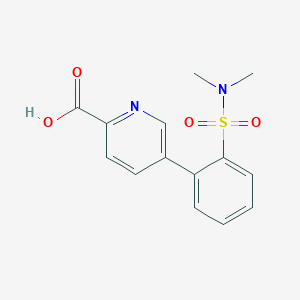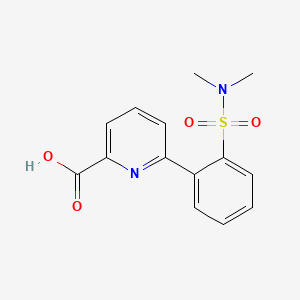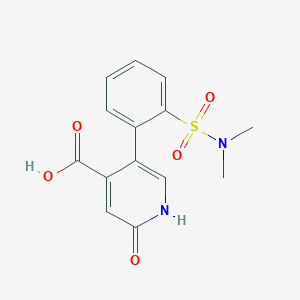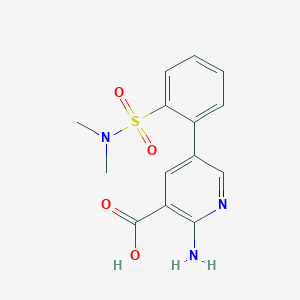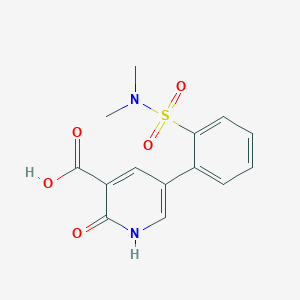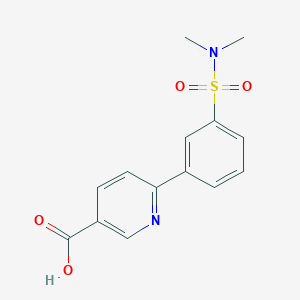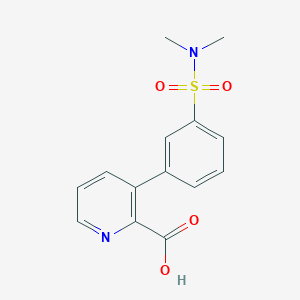
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, also known as DMSPPA, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 213.26 g/mol and a melting point of 149-152 °C. DMSPPA is soluble in water and can be used in a variety of laboratory experiments. This compound has been studied extensively in the fields of biochemistry, physiology, pharmacology, and toxicology. In
Aplicaciones Científicas De Investigación
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, pharmacology, and toxicology. It has been used as a ligand for binding to proteins, as a substrate for enzymatic reactions, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of drugs.
Mecanismo De Acción
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a ligand that binds to proteins, which can affect the structure and function of the proteins. It can also act as a substrate for enzymatic reactions, or as an inhibitor of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% have not been extensively studied. However, it has been reported to have an inhibitory effect on the activity of enzymes, including enzymes involved in the metabolism of drugs and toxins. It has also been reported to have an antifungal effect, as well as an effect on the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its solubility in water, which makes it easy to use in a variety of experiments. It is also relatively stable, which makes it suitable for long-term storage and use. However, there are some limitations to using 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, which can limit its use in some experiments. Additionally, it can be toxic if ingested or inhaled, so it is important to take safety precautions when using it in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential use as a drug or therapeutic agent. Additionally, further research into its structure and stability could lead to the development of more efficient synthesis methods. Finally, further research into its potential toxic effects could lead to the development of safer and more effective laboratory protocols for its use.
Métodos De Síntesis
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized using a number of methods. One of the most common methods is the reaction of 3-picolinic acid with dimethyl sulfate and anhydrous sodium carbonate. This reaction produces a white crystalline solid that is then purified by recrystallization. Other methods of synthesis include the reaction of 3-picolinic acid with dimethyl sulfate and sodium hydroxide, or the reaction of 3-picolinic acid with dimethyl sulfate and potassium carbonate.
Propiedades
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHORELSXLMKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

